2-[(2-Chloro-6-fluoro-benzyl)-cyclopropyl-amino]-ethanol
Description
2-[(2-Chloro-6-fluoro-benzyl)-cyclopropyl-amino]-ethanol is a benzyl-substituted ethanolamine derivative featuring a cyclopropylamine moiety and halogenated aromatic substituents. The cyclopropyl group and ethanolamine backbone may influence its pharmacokinetic profile, such as membrane permeability and metabolic stability, compared to non-cyclopropane analogs.
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl-cyclopropylamino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFNO/c13-11-2-1-3-12(14)10(11)8-15(6-7-16)9-4-5-9/h1-3,9,16H,4-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTJDLCJMUMQMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCO)CC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
-
Reagents : Cyclopropylamine, 2-chloro-6-fluorobenzyl chloride, base (e.g., triethylamine).
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Solvent : Polar aprotic solvents (e.g., acetonitrile, DMF) or alcohols (e.g., ethanol).
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Temperature : 0–90°C, depending on the reactivity of the benzyl chloride.
Example Protocol
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Dissolve cyclopropylamine (1.0 equiv) and 2-chloro-6-fluorobenzyl chloride (1.1 equiv) in acetonitrile.
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Add triethylamine (1.2 equiv) to scavenge HCl.
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Stir at 60°C for 12 hours.
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Extract with ethyl acetate, dry over Na₂SO₄, and concentrate to obtain the intermediate.
Reductive Amination for Ethanol Group Installation
An alternative route employs reductive amination to introduce the ethanol group. This method is advantageous for controlling stereochemistry.
Reaction Steps
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Imine Formation : React the intermediate amine with glycolaldehyde (HOCH₂CHO) to form a Schiff base.
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Reduction : Use sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) to reduce the imine to the secondary amine.
Optimized Conditions
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Reagents : Glycolaldehyde (1.2 equiv), NaBH₄ (2.0 equiv).
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Solvent : 2-butanol or methanol.
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Temperature : 0–25°C.
Resolution of Enantiomers Using Chiral Acids
For applications requiring enantiopure product, resolution is performed using chiral acids like D-tartaric acid.
Protocol from Patent Literature
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Dissolve the racemic amino alcohol in methanol.
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Add D-tartaric acid (1.0 equiv) and stir at reflux.
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Cool to 20°C to precipitate the diastereomeric salt.
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Filter and recrystallize to achieve >99% enantiomeric excess (ee).
Key Data
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Temperature | Reflux → 20°C |
| ee Achieved | >99% |
| Yield | 80–90% |
Comparative Analysis of Synthetic Routes
The table below summarizes the efficiency and practicality of primary methods:
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Alkylation + Epoxide | High scalability | Requires careful temperature control | 70–85% |
| Reductive Amination | Stereochemical control | Multi-step, lower atom economy | 75–80% |
| Chiral Resolution | Delivers enantiopure product | Adds cost and complexity | 80–90% |
Industrial-Scale Considerations
Patents highlight critical factors for large-scale production:
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Solvent Selection : Toluene and 2-butanol are preferred for their stability and ease of removal.
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Quenching Exothermic Reactions : Gradual addition of reagents (e.g., ethylene oxide) to prevent runaway reactions.
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Purification : Molecular sieves (3Å) reduce water content to <300 ppm before distillation .
Chemical Reactions Analysis
Cyclopropyl Group Formation
The cyclopropyl moiety is often generated via alkyne cyclization . For example, cyclopropylacetylene can be synthesized by reacting 5-chloro-1-pentyne with n-BuLi in cyclohexane at elevated temperatures (75°C for 5 hours) . This step forms a strained cyclopropane ring, which is critical for the compound’s structural rigidity.
Amination
The amine bond is typically established through imine reduction or direct coupling . A representative method involves:
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Imine formation : Condensation of 2-chloro-6-fluorobenzylamine with an aldehyde in the presence of MgSO₄.
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Reduction : Use of sodium triacetoxyborohydride (NaBH(OAc)₃) in DMF to reduce the imine to a secondary amine .
Cross-Coupling
Transition-metal catalysts like nickel (Ni) enable efficient coupling between alkyl halides and arylboranes. For example, Ni-catalyzed reactions with γ-halo amides or alkyl bromides can yield heterocyclic products in high enantiomeric excess (ee) .
Reaction Conditions and Yields
The following tables summarize critical reaction parameters from experimental data:
Table 2: Amination via Imine Reduction
| Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| 2-chloro-6-fluorobenzylamine, NaBH(OAc)₃ | DMF | 20°C | 1.5h | 177 mg (example yield) |
Table 3: Cross-Coupling with Ni Catalysts
| Catalyst | Substrate | Conditions | ee |
|---|---|---|---|
| Ni(cod)₂ | γ-halo amide/alkyl bromide | THF, -40°C | Up to 91% |
Mechanistic Insights
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Asymmetric Induction : Chiral amino alcohols, such as N-pyrrolidinyl norephedrine, mediate enantioselective additions, improving enantiomeric excess (ee) during key steps .
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Kinetic Control : In Ni-catalyzed reactions, oxidative addition is often rate-determining, with styrene additives accelerating this step .
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Stability : The dichlorobenzyl moiety enhances stability and biological activity through halogenation effects.
Biological and Structural Relevance
The compound’s structure—featuring a cyclopropyl ring and halogenated benzyl group—confers potential biological activity , such as antimicrobial or anticancer properties, though specific data for this compound is not detailed in the provided sources.
Scientific Research Applications
2-[(2-Chloro-6-fluoro-benzyl)-cyclopropyl-amino]-ethanol is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-[(2-Chloro-6-fluoro-benzyl)-cyclopropyl-amino]-ethanol involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-[(2-Chloro-6-fluoro-benzyl)-cyclopropyl-amino]-ethanol with structurally or functionally related compounds, emphasizing substituent effects and biological activities.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Impact on Bioactivity The 2-chloro-6-fluorobenzyl group in LPSF/PTS23 confers schistosomicidal activity but with lower efficacy than praziquantel (PZQ) . This suggests that halogenated benzyl groups enhance antiparasitic targeting, though potency depends on additional structural elements (e.g., imidazolidinone in LPSF/PTS23 vs. ethanolamine in the target compound). Cyclopropylamine in the target compound may improve metabolic stability compared to non-cyclopropane analogs (e.g., ethyl esters in ), which are prone to hydrolysis .
Enzyme Inhibition Mechanisms
- While the target compound lacks direct enzyme inhibition data, dFdC demonstrates that halogenation (e.g., difluoro substituents) enhances ribonucleotide reductase inhibition, a mechanism critical for cytotoxicity . Tyrosol analogs () highlight how hydroxyl positioning affects tyrosinase inhibition, suggesting that substituent geometry in the target compound could modulate similar interactions.
Toxicity and Efficacy Trade-offs LPSF/PTS23 exhibits low cytotoxicity (nontoxic at 100 µM) but moderate antiparasitic efficacy (50% worm reduction). In contrast, PZQ achieves 100% efficacy but may lack structural novelty . The ethanolamine moiety in the target compound could balance solubility and toxicity, though this requires validation.
Biological Activity
The compound 2-[(2-Chloro-6-fluoro-benzyl)-cyclopropyl-amino]-ethanol is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a cyclopropyl group linked to a benzyl moiety substituted with chlorine and fluorine atoms. This unique structure may contribute to its biological activity by influencing its interaction with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds with similar structural frameworks. For instance, derivatives exhibiting halogen substitutions have shown enhanced antibacterial properties against both Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of structurally related compounds:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 0.0195 |
| Compound B | S. aureus | 0.0048 |
| Compound C | C. albicans | 0.039 |
These findings suggest that the introduction of halogen atoms in the benzyl ring can significantly increase antimicrobial efficacy, potentially applicable to 2-[(2-Chloro-6-fluoro-benzyl)-cyclopropyl-amino]-ethanol.
Antifungal Activity
In addition to antibacterial effects, the compound may also exhibit antifungal properties. A study evaluating various derivatives indicated that certain compounds showed activity against Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 222.31 µM . This suggests that structural modifications can enhance antifungal activity, warranting further investigation into 2-[(2-Chloro-6-fluoro-benzyl)-cyclopropyl-amino]-ethanol.
The precise mechanisms through which 2-[(2-Chloro-6-fluoro-benzyl)-cyclopropyl-amino]-ethanol exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key metabolic enzymes in bacteria and fungi.
- Disruption of Membrane Integrity : Some studies suggest that halogenated compounds can disrupt microbial cell membranes, leading to increased permeability and cell death.
Case Studies
- Antibacterial Efficacy : A comparative study on derivatives with similar structures revealed that introducing electron-withdrawing groups like chlorine and fluorine significantly improved antibacterial activity against Staphylococcus aureus and Escherichia coli . The study reported inhibition zones ranging from 6.1 to 13.7 mm at concentrations of 25–30 µg/mL.
- Antifungal Screening : Another investigation assessed the antifungal properties of various derivatives against Candida species, demonstrating promising results with certain compounds achieving MIC values as low as 16.69 µM . This highlights the potential application of 2-[(2-Chloro-6-fluoro-benzyl)-cyclopropyl-amino]-ethanol in treating fungal infections.
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for characterizing the purity and structural integrity of 2-[(2-Chloro-6-fluoro-benzyl)-cyclopropyl-amino]-ethanol?
- Methodology :
- Chromatography : Use reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity. Ensure calibration with certified reference standards.
- Spectroscopy : Confirm structure via -NMR and -NMR, focusing on the cyclopropyl and benzyl substituents. FT-IR can validate functional groups (e.g., -NH and -OH stretches).
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation.
Q. How can researchers optimize the synthesis of 2-[(2-Chloro-6-fluoro-benzyl)-cyclopropyl-amino]-ethanol to minimize byproducts?
- Experimental Design :
- Stepwise Synthesis : React 2-chloro-6-fluorobenzyl chloride with cyclopropylamine under anhydrous conditions (e.g., THF, 0–5°C), followed by ethanolamine coupling via nucleophilic substitution.
- Byproduct Mitigation : Monitor reaction progress via TLC. Use scavengers (e.g., molecular sieves) to absorb excess HCl.
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for 2-[(2-Chloro-6-fluoro-benzyl)-cyclopropyl-amino]-ethanol across studies?
- Data Triangulation :
- Replicate Experiments : Validate assays (e.g., enzyme inhibition, cytotoxicity) under standardized conditions (pH, temperature).
- Meta-Analysis : Compare results across studies while accounting for variables (e.g., solvent polarity, cell line specificity).
- Advanced Analytics : Use LC-MS/MS to quantify compound degradation during assays, which may skew bioactivity results .
Q. How can computational modeling predict the stability of 2-[(2-Chloro-6-fluoro-benzyl)-cyclopropyl-amino]-ethanol under varying pH and temperature conditions?
- Methodology :
- Molecular Dynamics (MD) Simulations : Simulate degradation pathways (e.g., hydrolysis of the cyclopropyl ring).
- DFT Calculations : Estimate bond dissociation energies (BDEs) for labile groups (e.g., C-Cl, C-F).
Q. What are the challenges in quantifying trace impurities (e.g., 2-chloroethanol) in 2-[(2-Chloro-6-fluoro-benzyl)-cyclopropyl-amino]-ethanol?
- Analytical Approach :
- Derivatization : Convert 2-chloroethanol to volatile derivatives (e.g., ethyl ethers) for GC-MS detection.
- Limit of Detection (LOD) : Use headspace GC with flame ionization detection (FID) to achieve sub-ppm sensitivity.
- Protocol Reference : Follow USP guidelines for closed-vial derivatization to prevent analyte loss .
Methodological Considerations
Q. How should researchers design dose-response studies to account for the compound’s potential neurotoxic effects?
- Experimental Framework :
- In Vitro Models : Use differentiated SH-SY5Y cells to assess mitochondrial toxicity (MTT assay) and oxidative stress (ROS quantification).
- In Vivo Models : Administer via intraperitoneal injection in rodents, with pharmacokinetic profiling (plasma half-life, brain penetration).
Q. What statistical methods are appropriate for analyzing non-linear relationships in the compound’s pharmacokinetic data?
- Data Analysis :
- Non-Linear Regression : Fit data to Michaelis-Menten or Hill equation models using software like GraphPad Prism.
- Bootstrap Resampling : Estimate confidence intervals for parameters (e.g., , ).
Contradictory Data Management
Q. How to address discrepancies in reported solubility values for 2-[(2-Chloro-6-fluoro-benzyl)-cyclopropyl-amino]-ethanol across solvents?
- Resolution Strategy :
- Standardized Protocols : Use shake-flask method with equilibration (24–48 hrs) and saturation confirmed by UV spectrophotometry.
- Temperature Control : Report solubility at 25°C ± 0.5°C to minimize variability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
